2,4,5-Trimethyl-1,3-dioxolane
Description
Overview of 1,3-Dioxolane (B20135) Class and its Significance in Organic Chemistry
The 1,3-dioxolanes are a class of organic compounds featuring a five-membered ring containing two oxygen atoms at the 1 and 3 positions. ymdb.ca This structure is a type of cyclic acetal (B89532). chemicalbook.com Dioxolanes are typically synthesized through the acid-catalyzed reaction of an aldehyde or a ketone with a 1,2-diol, such as ethylene (B1197577) glycol. chemicalbook.comorganic-chemistry.org
In the field of organic chemistry, the 1,3-dioxolane ring serves several important functions. One of its most common applications is as a protecting group for carbonyl functional groups (aldehydes and ketones) or 1,2-diols. wikipedia.orgthieme-connect.de This strategy prevents these groups from reacting during chemical transformations elsewhere in the molecule. wikipedia.org The stability of the dioxolane ring under basic, reductive, or oxidative conditions makes it a reliable choice for multistep syntheses. thieme-connect.de
Beyond their role in protection chemistry, 1,3-dioxolanes are also utilized as versatile intermediates for synthesizing more complex molecules. solubilityofthings.comsilverfernchemical.com The 1,3-dioxolane structural unit is a key motif in numerous pharmacologically active molecules, including compounds with antifungal, antiviral, and anti-HIV properties. chemicalbook.comimist.maresearchgate.net Furthermore, the parent compound, 1,3-dioxolane, is used as a polar aprotic solvent and as a comonomer in the production of polyacetals. wikipedia.orgsolubilityofthings.comsilverfernchemical.com
Contextualization of 2,4,5-Trimethyl-1,3-dioxolane within Dioxolane Chemistry
This compound is a specific derivative of the 1,3-dioxolane parent structure, characterized by the presence of methyl groups at positions 2, 4, and 5 of the heterocyclic ring. nih.govebi.ac.uk As a member of the dioxolane family, it is classified as a cyclic acetal and an aliphatic heteromonocyclic compound. ymdb.ca
While the broader class of substituted dioxolanes is well-studied, published research focusing specifically on this compound is limited. ymdb.cafoodb.ca The compound has been identified in metabolomic studies as a metabolite produced by the yeast Saccharomyces cerevisiae. nih.gov It has also been detected, though not quantified, in various foods, including alcoholic beverages like wine, apples, blackberries, and carob. foodb.camimedb.org
The chemical and physical properties of this compound are defined by its molecular structure. The presence and position of the three methyl groups influence its stereochemistry and reactivity compared to the parent 1,3-dioxolane or other substituted isomers.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | nih.govnist.gov |
| Molecular Formula | C₆H₁₂O₂ | nih.govnist.gov |
| Molecular Weight | 116.16 g/mol | nih.govnist.gov |
| CAS Number | 3299-32-9 | nih.govnist.gov |
| Predicted Water Solubility | 55.7 g/L | ymdb.cafoodb.ca |
Scope and Research Trajectories Pertaining to the Chemical Compound
The current body of scientific literature indicates that dedicated research on this compound is not extensive. ymdb.cafoodb.ca However, its documented presence in biological and food systems, along with research into related structures, suggests potential avenues for future investigation.
One emerging research trajectory is in the fields of metabolomics and food science . The identification of this compound as a yeast metabolite and a flavor constituent in wines points toward its potential use as a biomarker. nih.govmimedb.org Further studies could explore its formation pathways during fermentation and its contribution to the sensory profiles of foods and beverages. foodb.ca
A second area of interest lies in polymer science , albeit indirectly. Research has been conducted on fluorinated derivatives, such as perfluoro-2,4,5-trimethyl-1,3-dioxolane-2-carboxylic acid, which serves as a precursor for perfluorinated monomers used in creating advanced amorphous polymers. researchgate.net These polymers exhibit high thermal stability and unique optical properties. researchgate.netacs.org This suggests that the trimethyl-dioxolane scaffold could be a building block for novel materials with specialized applications.
Finally, the field of synthetic organic chemistry continues to develop methods for the stereoselective synthesis of complex substituted 1,3-dioxolanes. acs.orgacs.orgresearchgate.net Such advancements could be applied to produce specific stereoisomers of this compound, enabling more detailed studies of its chemical and biological properties. The development of synthetic routes for related chiral dioxolanes highlights the importance of these structures as synthons for creating enantiomerically pure molecules. acs.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
3299-32-9 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
2,4,5-trimethyl-1,3-dioxolane |
InChI |
InChI=1S/C6H12O2/c1-4-5(2)8-6(3)7-4/h4-6H,1-3H3 |
InChI Key |
HLEXJAVJCZLRTH-UHFFFAOYSA-N |
SMILES |
CC1C(OC(O1)C)C |
Canonical SMILES |
CC1C(OC(O1)C)C |
Other CAS No. |
3299-32-9 |
Origin of Product |
United States |
Synthetic Methodologies for 2,4,5 Trimethyl 1,3 Dioxolane and Its Derivatives
Traditional and Modern Synthetic Routes
The synthesis of 2,4,5-trimethyl-1,3-dioxolane and related dioxolanes primarily relies on well-established organic reactions, which have been refined over the years with modern catalytic systems.
Acetalization and Ketalization Reactions from 1,2-Diols and Carbonyl Compounds
The most common method for synthesizing 1,3-dioxolanes is the reaction of a 1,2-diol with a carbonyl compound, such as an aldehyde or a ketone. organic-chemistry.orgwikipedia.org For this compound, this involves the reaction of 2,3-butanediol (B46004) with acetaldehyde (B116499). This reaction is an equilibrium process, and often requires the removal of water to drive the reaction to completion, typically by using a Dean-Stark apparatus. organic-chemistry.org
The acetalization of 2,3-butanediol with various bio-derived aldehydes has been shown to produce substituted 1,3-dioxolanes with high carbon yields (>93%) and atom economy (>89%). rsc.orgosti.gov This method benefits from phase separation of the product, which simplifies purification and allows for easy catalyst recycling. rsc.orgrsc.org For instance, the reaction of 2,3-butanediol with 2-ethylbutyraldehyde, 2-ethylhexanal, and butyraldehyde (B50154) resulted in isolated yields of 93.6%, 96.1%, and 93.0%, respectively. rsc.org
A variety of catalysts can be employed to facilitate the formation of this compound and its analogs. These catalysts can be broadly categorized as Brønsted acids, Lewis acids, and other heterogeneous systems.
Brønsted Acids: Traditional Brønsted acids like p-toluenesulfonic acid (TsOH) are commonly used. organic-chemistry.org A screen of Brønsted acid catalysts, including Amberlyst-15, camphorsulfonic acid (CSA), trifluoromethanesulfonic acid, phosphoric acid, and aqueous HCl, have been shown to afford dioxolanes in modest to good yields. nih.gov Diphenylphosphinic acid has been highlighted as a particularly effective Brønsted acid catalyst for acetalization/Michael cascade reactions, achieving high diastereoselectivity. smolecule.com
Lewis Acids: Lewis acids are also effective catalysts for this transformation. Aluminum chloride (AlCl₃) has been used to catalyze the reaction of epoxides with various carbonyl compounds to form 1,3-dioxolanes. jst.go.jp Other Lewis acids like tin(II) chloride, BF₃·OEt₂, and copper(II) triflate are also utilized. researchgate.net Metal trifluoromethanesulfonates, such as cerium(III) trifluoromethanesulfonate, are effective for converting hydroxyacetophenones into their cyclic acetals. organic-chemistry.org
Montmorillonite (B579905) K10: This inexpensive and non-corrosive clay mineral acts as a solid Brønsted or Lewis acid catalyst. chinayyhg.comrsc.org It offers advantages such as strong acidity, mild reaction conditions, high yields, and selectivity. chinayyhg.com Montmorillonite K-10 has been successfully used to catalyze the acetalization of various aldehydes and ketones with ethylene (B1197577) glycol in refluxing benzene (B151609) or toluene, resulting in excellent yields. chinayyhg.comresearchgate.net It has also been shown to be more active than zeolites in certain reactions like acetalization and esterification due to its mesoporous structure. epfl.ch
Ionic Liquids: Ionic liquids, particularly acidic ionic liquids, serve as efficient and recyclable catalysts for dioxolane synthesis. google.comresearchgate.net For example, 1-alkyl-3-methylimidazolium salts combined with anhydrous zinc chloride have been used to catalyze the reaction of 1,2-propylene oxide and acetone (B3395972). google.com This system is noted to be more cost-effective and environmentally friendly than using zinc trifluoromethanesulfonate. google.com Protic ionic liquids have also been used for the cleavage of acetals and ketals in aqueous media. researchgate.net
Table 1: Comparison of Catalytic Systems for Dioxolane Synthesis
| Catalyst Type | Example(s) | Advantages | Disadvantages |
|---|---|---|---|
| Brønsted Acids | p-toluenesulfonic acid (TsOH), Diphenylphosphinic acid | Readily available, effective. organic-chemistry.orgsmolecule.com | Can require harsh conditions, difficult to separate. |
| Lewis Acids | AlCl₃, Ce(OTf)₃, Metal Trifluoromethanesulfonates | High catalytic activity. organic-chemistry.orgjst.go.jp | Can be moisture sensitive, potential for side reactions. |
| Montmorillonite K10 | Clay mineral | Inexpensive, non-corrosive, reusable, mild conditions. chinayyhg.comrsc.org | Can require high temperatures and long reaction times. |
| Ionic Liquids | 1-alkyl-3-methylimidazolium salts | Recyclable, environmentally friendly, high efficiency. google.comgoogle.com | Can be expensive, potential for product contamination. |
The presence of stereocenters at positions 4 and 5 of the 1,3-dioxolane (B20135) ring, as in this compound, necessitates stereoselective synthetic methods to obtain specific enantiomers or diastereomers.
One approach involves a desymmetrization acetalization/Michael cascade reaction, which has been achieved with high yields and diastereoselectivities using a Brønsted acid catalyst. nih.govnih.gov The use of a chiral Brønsted acid, such as a TRIP phosphoric acid catalyst, can induce modest enantioselectivity. nih.gov Another strategy employs chiral hypervalent iodine reagents to achieve stereoselective formation of substituted 1,3-dioxolanes through a 1,3-dioxolan-2-yl cation intermediate. mdpi.comresearchgate.net This method allows for the stereoselective assembly of an alkene, a carboxylic acid, and a silyl (B83357) enol ether into the final dioxolane product. mdpi.com
The synthesis of chiral 1,3-dioxolanes has also been accomplished through the highly diastereo- and enantioselective [3+2] cycloaddition of aryl oxiranyl diketones and aldehydes, catalyzed by an N,N'-dioxide-Gd(III) complex. nih.gov This reaction proceeds via C-C bond cleavage of the oxirane and yields chiral 1,3-dioxolanes in excellent yields and high stereoselectivities. nih.gov
Cyclization Reactions Utilizing Epoxy Compounds
An alternative route to 1,3-dioxolanes involves the cyclization of epoxy compounds. The reaction of epoxides with carbonyl compounds, catalyzed by Lewis acids such as aluminum chloride, can produce 1,3-dioxolane derivatives. jst.go.jp For instance, the reaction of epoxides with acetone in the presence of anhydrous tin(II) chloride is an efficient method for preparing 2,2-dimethyl-1,3-dioxolanes. researchgate.net Various other Lewis acid catalysts, including BF₃·OEt₂, CuSO₄, and TiCl₄, have also been reported for this conversion. researchgate.net
Furthermore, a catalytic asymmetric [3+2] cycloaddition of aromatic aldehydes with oxiranes can be used to synthesize chiral 1,3-dioxolanes with high efficiency. nih.gov This method relies on the C-C bond cleavage of epoxides and is catalyzed by a gadolinium complex. nih.gov
Direct Fluorination Protocols for Perfluorinated Analogues of this compound
The synthesis of perfluorinated analogues of this compound has been achieved through direct fluorination. researchgate.net For example, perfluoro-2,4,5-trimethyl-1,3-dioxolane-2-carboxylic acid was prepared by direct fluorination of its hydrocarbon precursor using a mixture of fluorine and nitrogen in a fluorinated solvent. researchgate.net The subsequent thermal decomposition of the potassium salt of this acid afforded perfluoro-2-methylene-4,5-dimethyl-1,3-dioxolane. researchgate.net This direct fluorination method has been used to synthesize various perfluoro-2-methylene-1,3-dioxolanes. researchgate.net Anodic fluorination in the presence of fluoride (B91410) ionic liquids is another electrochemical route for the fluorination of cyclic ethers like 1,3-dioxolane. scielo.br
Emerging Methodologies and Sustainable Synthesis Principles
Recent research has focused on developing more sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives. A notable example is the solvent-free acetalization of bio-derived aldehydes with 2,3-butanediol. rsc.orgosti.gov This approach boasts high carbon yields, excellent atom economy, and a simple product isolation procedure that facilitates catalyst recycling. rsc.orgrsc.org
The use of recyclable catalysts like montmorillonite K10 and ionic liquids aligns with the principles of green chemistry. chinayyhg.comgoogle.com Additionally, the development of bio-hybrid fuel production processes, where 2,3-butanediol is produced from glucose and then converted to 4,5-dimethyl-1,3-dioxolane (B11944712) through chemo-catalytic acetalization, represents a significant step towards sustainable chemical manufacturing. nih.gov
Organocatalytic Systems in Dioxolane Synthesis
Organocatalysis has emerged as a powerful tool for the synthesis of dioxolanes, offering a metal-free and often stereoselective approach. These reactions typically proceed through the formation of hemiacetal intermediates followed by cyclization. nih.gov
A notable example is the asymmetric formal [3+2] cycloaddition for synthesizing 1,3-dioxolanes using cinchona-alkaloid-thiourea-based bifunctional organocatalysts. nih.gov This method involves the reaction between γ-hydroxy-α,β-unsaturated ketones and aldehydes, proceeding through a hemiacetal intermediate to yield the dioxolane product. nih.gov The use of chiral organocatalysts allows for the control of stereochemistry, which is crucial for applications where specific isomers are required.
Another approach involves the desymmetrization of p-quinols through a Brønsted acid-catalyzed acetalization/Michael cascade. nih.gov While diphenyl phosphonic acid was effective for the diastereoselective synthesis of 1,3-dioxolanes from various aldehydes, the use of chiral phosphoric acids provided modest enantioselectivity. nih.gov For instance, the reaction of quinol with certain aldehydes in the presence of a chiral SPINOL-derived phosphoric acid catalyst yielded 1,3-dioxolane products with some degree of enantiomeric excess. nih.gov
The stereoselective preparation of substituted dioxolanes can also be achieved through a three-component assembly of an alkene, a carboxylic acid, and a silyl enol ether, mediated by hypervalent iodine. mdpi.com This reaction proceeds via the stereospecific formation of a 1,3-dioxolan-2-yl cation intermediate, which is then trapped stereoselectively by the nucleophile. mdpi.com For example, the reaction of cis-4-octene (B1353254) with (diacetoxyiodo)benzene (B116549) in the presence of acetic acid and a silyl enol ether, catalyzed by boron trifluoride diethyl etherate, produced a dioxolane product as a single diastereomer. mdpi.com
Table 1: Organocatalytic Synthesis of Dioxolane Derivatives
| Catalyst System | Reactants | Product Type | Key Features |
|---|---|---|---|
| Cinchona-alkaloid-thiourea | γ-hydroxy-α,β-unsaturated ketones, Aldehydes | Chiral 1,3-dioxolanes | Asymmetric formal [3+2] cycloaddition |
| Chiral Phosphoric Acids | p-Quinols, Aldehydes | 1,3-Dioxolanes | Desymmetrization via acetalization/Michael cascade, modest enantioselectivity |
Development of Environmentally Benign Synthetic Protocols
The development of green synthetic methods for dioxolanes is driven by the need to replace traditional acid catalysts, which are often corrosive, difficult to handle, and generate significant waste. ymerdigital.com
One promising approach is the use of heterogeneous solid acid catalysts. For example, silicotungstic acid modified bentonite (B74815) (STA-Ben) has been shown to be an efficient and reusable catalyst for the synthesis of acetal (B89532) derivatives from aldehydes and ketones in excellent yields. scirp.org Similarly, MoO₃/SiO₂ catalysts have demonstrated high activity and selectivity in the synthesis of 1,3-dioxolanes and can be recovered and reused multiple times without significant loss of performance. researchgate.net Zeolite catalysts, such as H-Y, H-Beta, H-MOR, and H-ZSM-5, have also been employed in the cyclization and condensation reactions to form cyclic acetals. extrica.com
Solvent-free reaction conditions represent another key aspect of green chemistry in dioxolane synthesis. rsc.orgresearchgate.net The acid-catalyzed reaction of epoxidized methyl oleate (B1233923) with ketones to form ketals has been successfully carried out without a solvent, achieving high yields. rsc.org
The use of ionic liquids in combination with metal salts offers another environmentally friendly alternative. A method for preparing 2,2,4-trimethyl-1,3-dioxolane (B74433) utilizes a catalyst system composed of an ionic liquid (1-alkyl-3-methylimidazolium salt) and anhydrous zinc chloride. google.com This system overcomes the drawbacks of using expensive and environmentally harmful catalysts like zinc trifluoromethanesulfonate, while achieving high conversion and selectivity. google.com The catalyst can also be recycled and reused. google.com
Furthermore, the direct reaction of renewable diols, such as 2,3-butanediol, with ketones provides a sustainable route to cyclic ketals like 2-ethyl-2,4,5-trimethyl-1,3-dioxolane. mdpi.comresearchgate.net This process can yield the desired product in high yields and is a step towards producing bio-based solvents and gasoline components. mdpi.comresearchgate.net
Table 2: Environmentally Benign Synthetic Methods for Dioxolanes
| Catalyst/System | Reactants | Key Advantages |
|---|---|---|
| Silicotungstic Acid Modified Bentonite (STA-Ben) | Aldehydes/Ketones, Diols | Reusable, high yields |
| MoO₃/SiO₂ | Olefins, Formaldehyde | Reusable, high activity and selectivity |
| Zeolites (e.g., H-Beta) | Polyols, Olefins/Dienes | Heterogeneous, waste-free |
| Ionic Liquid/ZnCl₂ | 1,2-Propylene oxide, Acetone | Recyclable, high conversion and selectivity |
| Solvent-free acid catalysis | Epoxidized methyl oleate, Ketones | No solvent waste, high yields |
Reactivity and Reaction Mechanisms of 2,4,5 Trimethyl 1,3 Dioxolane
Ring Stability and Mechanistic Pathways of Cleavage
The stability of the 1,3-dioxolane (B20135) ring is significantly influenced by the reaction conditions, particularly the presence of acid catalysts or oxidizing agents. The heterocyclic oxygen atoms are known to weaken the C-O bonds, which predisposes the ring to opening via low-energy barrier pathways. researchgate.net
Acid-Catalyzed Hydrolysis and Transacetalization Mechanisms
Acid-catalyzed cleavage is a fundamental reaction of 1,3-dioxolanes, proceeding through either hydrolysis or transacetalization. organic-chemistry.org Both mechanisms are initiated by the protonation of one of the ring's oxygen atoms by an acid catalyst, such as a Brønsted or Lewis acid. organic-chemistry.orglibretexts.org This initial step is followed by the formation of a key intermediate, an oxocarbonium ion, which makes the carbon atom between the two oxygens (the C2 position) highly electrophilic. cdnsciencepub.com
In hydrolysis , a water molecule acts as a nucleophile, attacking the oxocarbonium ion. libretexts.org Subsequent deprotonation regenerates the acid catalyst and yields the cleavage products: in the case of 2,4,5-trimethyl-1,3-dioxolane, this would be acetaldehyde (B116499) and 2,3-butanediol (B46004). This reaction is reversible, and a large excess of water is often used to drive the equilibrium toward the hydrolysis products. libretexts.org Research on related compounds, such as 2-methoxy-2,4,5-trimethyl-1,3-dioxolane, has demonstrated their effectiveness as water scavengers in jet fuel, where they undergo rapid hydrolysis to produce ice-inhibiting compounds. researchgate.net
Transacetalization follows a similar mechanistic pathway, but another alcohol, instead of water, serves as the nucleophile. researchgate.net This process is also reversible and can be used to exchange the diol or aldehyde/ketone component of the acetal (B89532). A documented example involves the reaction of this compound with methanol, catalyzed by a strong acid ion-exchange resin, to produce 2,3-butylene glycol and methylal (dimethoxymethane). sciencemadness.org
The table below summarizes various catalytic systems used for these transformations in related dioxolane compounds.
| Reaction Type | Catalyst | Substrate Example | Conditions | Products | Reference |
| Hydrolysis | Dilute H₂SO₄ or HCl | Ethyl ethanoate (ester model) | Reflux with excess water | Carboxylic acid, Alcohol | libretexts.org |
| Hydrolysis | NaBArF₄ | 2-Phenyl-1,3-dioxolane | Water, 30°C | Benzaldehyde | organic-chemistry.orgwikipedia.org |
| Transacetalization | Sulfuric acid, Beta zeolite | Glycerol + Acetone (B3395972) | 25°C | Solketal | researchgate.net |
| Transacetalization | Tropylium tetrafluoroborate | Aldehydes + Orthoformates | Dry acetonitrile, 70°C | Di-alkoxy acetals | rsc.org |
Oxidative Cleavage Pathways
The 1,3-dioxolane ring is susceptible to cleavage under oxidative conditions. organic-chemistry.org The formation of this compound has been identified as an indicator of oxidation in wine, suggesting it is a product of oxidative degradation pathways. researchgate.net The mechanism of oxidative cleavage for 1,3-dioxolane involves the formation of hydroperoxy species, which then undergo ring-opening β-scission reactions as the most dominant pathway. researchgate.net The presence of heterocyclic oxygen atoms facilitates these ring-opening reactions by lowering their barrier heights. researchgate.net
Strong oxidizing agents can lead to the cleavage of the acetal functionality. organic-chemistry.org For instance, studies on the oxidation of various acetals, including 1,3-dioxolanes, have shown that they can be converted into other functional groups, which inherently involves the cleavage of the ring structure. organic-chemistry.org
Transformations of Functional Groups and Derivatization Strategies
Beyond ring cleavage, the this compound structure can be modified through reactions involving the ring system itself or its methyl substituents.
Oxidation Reactions of the Dioxolane Ring System and Substituents
The 1,3-dioxolane ring can be oxidized to yield hydroxy alkyl esters. organic-chemistry.org This transformation involves cleavage of the C-C bond within the original diol portion of the molecule. An efficient method for this reaction uses meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org Another approach involves molecular oxygen in the presence of N-hydroxyphthalimide (NHPI) and a cobalt(II) acetate (B1210297) co-catalyst, which effectively oxidizes various acetals to esters. organic-chemistry.org
While direct oxidation of the methyl substituents on this compound is not extensively detailed, derivatization followed by reaction is a known strategy. For example, a related compound, 2,4,5-trimethyl-2-carboxymethyl-1,3-dioxolane, was synthesized and subsequently fluorinated using fluorine gas, demonstrating that substituents on the dioxolane ring can be chemically transformed. google.comresearchgate.net
The following table outlines oxidizing agents and their effects on the dioxolane ring.
| Oxidizing Agent | Co-catalyst/Conditions | Effect on Dioxolane Ring | Product Type | Reference |
| m-CPBA | Not specified | Ring oxidation and cleavage | Hydroxy alkyl ester | organic-chemistry.org |
| O₂ | NHPI, Co(OAc)₂ | Ring oxidation and cleavage | Ester | organic-chemistry.org |
| Trifluoroperacetic acid | No water | Used to form the ring from an allyl alcohol | Epoxide intermediate | wikipedia.org |
Reduction Reactions and Product Formation
While acetals are generally stable to reagents like lithium aluminum hydride (LiAlH₄), they undergo reductive cleavage in the presence of a Lewis acid such as aluminum chloride (AlCl₃). cdnsciencepub.com This reaction, known as hydrogenolysis, converts the cyclic acetal into a hydroxy ether. cdnsciencepub.com
The mechanism is believed to proceed through the formation of an oxocarbonium ion intermediate after the Lewis acid complexes with one of the ring's oxygen atoms. cdnsciencepub.com A hydride ion (from LiAlH₄) then attacks the electrophilic carbon, leading to ring opening. cdnsciencepub.com Studies comparing the reduction rates of 1,3-dioxolanes and their six-membered counterparts, 1,3-dioxanes, have shown that the five-membered 1,3-dioxolane ring is cleaved more rapidly. cdnsciencepub.comcdnsciencepub.com This enhanced reactivity is attributed to the greater ease of forming the intermediate oxocarbonium ion from the more strained five-membered ring structure. cdnsciencepub.com The reductive cleavage of this compound would yield a substituted 3-methoxy-2-butanol (B1605144) or 2-methoxy-3-butanol, depending on which C-O bond is broken.
| Reactant Pair | Reaction Time for Cleavage | Relative Reactivity | Reference |
| 2,2,4-Trimethyl-1,3-dioxolane (B74433) | 15 min | Faster | cdnsciencepub.com |
| 2,2,4-Trimethyl-1,3-dioxane | 1.5 h | Slower | cdnsciencepub.com |
| 2-Phenyl-1,3-dioxolane | < 15 min | Faster | cdnsciencepub.com |
| 2-Phenyl-1,3-dioxane | > 1 h | Slower | cdnsciencepub.com |
Nucleophilic and Electrophilic Substitution Reactions at Peripheral Sites
The this compound molecule can undergo substitution reactions at its peripheral sites. The dioxolane ring itself, due to the lone pairs on the oxygen atoms, can act as a nucleophile. evitachem.com For instance, the anti-isomer of this compound has been characterized as a hydride donor, a type of nucleophile. lmu.de
Reactions can also be performed on substituents attached to the dioxolane ring. A relevant example is the regioselective lithiation of aryl groups attached to the C2 position of a dioxolane ring. researchgate.net Treatment with butyllithium (B86547) creates a nucleophilic carbon on the aryl ring, which can then react with an electrophile like chlorotrimethylsilane. researchgate.net This demonstrates how the dioxolane can serve as a platform for substitutions on attached functional groups. researchgate.net
Furthermore, derivatization strategies allow for a wide range of transformations. The synthesis of perfluoro-2,4,5-trimethyl-2-carboxylic acid-1,3-dioxolane involves the creation of a carboxylic acid group at the C2 position, which is then subjected to further reactions. google.com This highlights a strategy where a substituent is first introduced and then undergoes substitution or other chemical modification.
Regioselective Lithiation and Subsequent Organometallic Transformations for Functionalization
The functionalization of saturated heterocyclic systems like this compound often relies on the selective activation of a C-H bond. Regioselective lithiation, a process involving deprotonation by a strong organolithium base, is a powerful strategy for creating a reactive site on the molecule. While direct lithiation studies on this compound are not extensively documented, the principles can be inferred from related dioxolane systems.
In analogous 2-aryl-1,3-dioxolanes, lithiation with organolithium reagents such as n-butyllithium (BuLi) typically occurs at the ortho-position of the aryl ring, directed by the dioxolane group. lookchem.com However, for an alkyl-substituted dioxolane like this compound, the most acidic protons are adjacent to the oxygen atoms. The presence of three methyl groups at the 2, 4, and 5 positions introduces steric hindrance and electronic effects that influence which proton is abstracted. The C-2 proton is generally the most activated due to being flanked by two oxygen atoms.
The regioselectivity of the lithiation can be precisely controlled by the choice of the lithiating agent and additives. For instance, using n-butyllithium in a non-coordinating solvent might favor one site, whereas a complex of BuLi with a chelating agent like N,N,N',N',N''-pentamethyldiethylenetriamine (PMDTA) can alter the regioselectivity by coordinating to the lithium cation and changing its reactivity and steric profile. lookchem.comarkat-usa.org
Once the lithiated intermediate of the dioxolane is formed, it serves as a potent nucleophile for a variety of subsequent organometallic transformations. These transformations are crucial for introducing new functional groups onto the dioxolane core. A common strategy involves transmetalation, where the lithium atom is exchanged for another metal, such as zinc, copper, or tin, to create a new organometallic reagent with different reactivity. msu.edupitt.edu
For example, reacting the lithiated dioxolane with zinc chloride (ZnCl₂) would yield an organozinc reagent. pitt.edu These reagents are generally less reactive and more selective than their organolithium precursors, allowing for controlled reactions with a wider range of electrophiles. Subsequent copper-catalyzed cross-coupling reactions can then be employed to form new carbon-carbon bonds. pitt.edu
The general pathway can be summarized as:
Regioselective Lithiation : Deprotonation of the dioxolane at a specific position using an organolithium base.
Transmetalation (Optional) : Reaction of the lithiated intermediate with a metal salt (e.g., ZnCl₂, CuCN) to form a more stable or selective organometallic reagent.
Functionalization : Reaction of the organometallic intermediate with an electrophile (e.g., alkyl halides, aldehydes, ketones, carbon dioxide) to introduce the desired functional group. msu.eduresearchgate.net
Table 1: Examples of Organometallic Transformations on Analogous Dioxolane Scaffolds This table presents data from related dioxolane compounds to illustrate the principles of functionalization following lithiation.
| Starting Material Analogue | Reagent 1 | Reagent 2 (Electrophile) | Product Type | Reference |
|---|---|---|---|---|
| 2-(3,5-Dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane | n-BuLi | CO₂ | Carboxylic Acid | arkat-usa.orgresearchgate.net |
| 2-(3,5-Dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane | n-BuLi | ClSi(CH₃)₃ | Trimethylsilyl Derivative | researchgate.net |
| 2-Aryl-2-methyl-1,3-dioxolanes | BuLi/PMDTA | CO₂ | Benzoic Acids | lookchem.com |
| Alkyl Phenyl Thioethers (for organozinc prep) | Reductive Lithiation, then ZnCl₂ | Allyl Halides (with Cu catalyst) | γ-Substituted Allyl Sulfides | pitt.edu |
Stereochemical Outcomes and Diastereoselectivity in Reactions
The this compound molecule possesses multiple stereocenters at the C-4 and C-5 positions, and potentially at C-2 depending on the isomer. This inherent chirality is a critical factor in determining the stereochemical outcome of its reactions. When a new stereocenter is created during a reaction, the existing chiral centers can direct the approach of incoming reagents, leading to a preference for one diastereomer over others. This phenomenon is known as diastereoselectivity.
The stereochemical course of reactions involving dioxolanes is often influenced by steric hindrance. The substituents on the dioxolane ring can create a "steric fence" that blocks one face of the molecule, forcing an attacking reagent to approach from the less hindered side. mdpi.com For instance, in the lithiation of this compound, the abstraction of a proton and the subsequent approach of an electrophile will be influenced by the relative orientation (cis or trans) of the methyl groups at the 4 and 5 positions.
In reactions that proceed through a cationic intermediate, such as a 1,3-dioxolan-2-yl cation, the stereochemistry of the starting material is often retained in the product. mdpi.com The nucleophilic attack on such a cation can be highly diastereoselective, governed by the steric and electronic properties of the substituents on the ring. mdpi.com Studies on related systems have shown that intramolecular reactions, such as the intramolecular Diels-Alder (IMDA) reaction, exhibit high levels of diastereoselectivity when a dioxolane moiety is part of the substrate. massey.ac.nz This selectivity is often explained by transition state models that minimize steric strain (A1,3-strain). massey.ac.nz
The degree of diastereoselectivity can be affected by several factors:
Substrate Stereochemistry : The initial configuration (e.g., cis vs. trans) of the substituents on the dioxolane ring is paramount.
Reagent Size : Bulkier reagents tend to lead to higher diastereoselectivity as they are more sensitive to the steric environment of the substrate. mdpi.com
Reaction Temperature : Lower reaction temperatures can enhance diastereoselectivity by increasing the energy difference between competing transition states. mdpi.com
Table 2: Factors Influencing Diastereoselectivity in Dioxolane Reactions
| Influencing Factor | Observation in Related Systems | Expected Effect on this compound | Reference |
|---|---|---|---|
| Substrate Control | The configuration of existing stereocenters directs the formation of new ones. | The relative orientation of the three methyl groups will direct the approach of reagents. | massey.ac.nzrsc.org |
| Steric Hindrance | Bulky substituents on the ring act as a "steric fence," guiding nucleophilic attack. | The methyl groups at C-2, C-4, and C-5 will create a biased steric environment. | mdpi.com |
| Reaction Conditions | Lower temperatures improve diastereomeric ratios by favoring the lower energy transition state. | Higher diastereoselectivity is expected at lower reaction temperatures. | mdpi.com |
| Cationic Intermediates | Reactions proceeding via 1,3-dioxolan-2-yl cations often show retention of configuration. | Formation of a cation at C-2 would likely lead to stereospecific outcomes. | mdpi.com |
Applications in Advanced Organic Synthesis and Materials Science
Utility as Chiral Building Blocks and Synthetic Intermediates
The inherent chirality of 2,4,5-trimethyl-1,3-dioxolane, arising from the substituted carbon atoms in the dioxolane ring, makes it a valuable component of the "chiral pool." ddugu.ac.in This pool consists of readily available, enantiomerically pure compounds derived from natural sources, which serve as starting materials for the synthesis of complex chiral molecules. ddugu.ac.in
Asymmetric synthesis aims to create chiral molecules with a specific three-dimensional arrangement, a critical aspect in the development of pharmaceuticals and other biologically active compounds. uwindsor.cacutm.ac.in The use of chiral building blocks like this compound is a fundamental strategy in this field. ddugu.ac.in By incorporating this pre-existing stereocenter into a synthetic route, chemists can influence the stereochemical outcome of subsequent reactions, a process known as chiral induction. uvic.ca While extensive literature exists on the application of various chiral auxiliaries and building blocks, specific documented examples detailing the extensive use of this compound in asymmetric synthesis are not widespread, with one literature review noting that very few articles have been published on this specific compound. hmdb.ca
The 1,3-dioxolane (B20135) scaffold is a recurring motif in a variety of biologically active molecules, including pharmaceuticals and agrochemicals. nih.govsilverfernchemical.com These compounds often serve as important intermediates in the synthesis of more complex molecular structures. nih.govsilverfernchemical.com The stability of the dioxolane ring under many reaction conditions, coupled with the potential for chirality, makes derivatives of this class valuable in constructing intricate molecular frameworks. silverfernchemical.com Dioxolane derivatives have been investigated for their potential as antibacterial and antifungal agents, suggesting their role as intermediates in the development of new therapeutic agents. nih.gov In the agrochemical sector, the 1,3-dioxolane structure is found in some pesticides. silverfernchemical.com
In the multistep synthesis of complex organic molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions at other sites in the molecule. wikipedia.orgorganic-chemistry.org The 1,3-dioxolane structure is a widely used protecting group for carbonyl compounds (aldehydes and ketones) and 1,2-diols. nih.govwikipedia.org The formation of a this compound from a carbonyl compound and 2,3-butanediol (B46004) effectively masks the reactivity of the carbonyl group. This protection is robust under basic and nucleophilic conditions. organic-chemistry.org Deprotection, or the removal of the dioxolane group to regenerate the carbonyl, is typically achieved under acidic conditions. wikipedia.orgorganic-chemistry.org This strategy of protection and deprotection is a cornerstone of modern organic synthesis, enabling the construction of complex natural products and pharmaceuticals. nih.gov
Engagement in Polymer Chemistry and Advanced Material Fabrication
The application of this compound and its derivatives extends into the field of polymer chemistry, where they can serve as monomers in the creation of advanced materials.
A derivative of this compound, specifically 2,2,5-trimethyl-1,3-dioxolan-4-one, has been investigated as a monomer for the synthesis of polylactic acid (PLA) through ring-opening polymerization (ROP). researchgate.netthieme-connect.commdpi.com PLA is a biodegradable and biocompatible polyester (B1180765) with numerous applications. The stereochemistry of the polymer backbone is crucial in determining its physical properties. researchgate.netthieme-connect.com
Research has demonstrated that the stereoselective ring-opening deacetonation polymerization of racemic 2,2,5-trimethyl-1,3-dioxolan-4-one, using achiral homosalen–Al catalysts, can produce highly isotactic poly(racemic lactic acid). researchgate.netthieme-connect.com Isotactic polymers have a regular stereochemical structure, which allows for crystallization and results in materials with higher melting points and improved mechanical properties. researchgate.netthieme-connect.com The polymerization proceeds through a two-step mechanism involving stereoselective ring-opening followed by deacetonation. researchgate.netthieme-connect.com The resulting isotactic polylactic acid exhibits a significant degree of crystallinity, with a melting temperature of around 156 °C. thieme-connect.com
| Catalyst System | Polymer Microstructure | Melting Temperature (Tm) | Number-Average Molecular Weight (Mn) | Polydispersity Index (PDI) |
|---|---|---|---|---|
| Isopropyl-substituted homosalen–Al catalyst | Highly Isotactic (Pm = 0.96) | 156 °C | 6,200 g/mol | 2.20 |
The ability to produce stereoregular polyesters from dioxolanone derivatives highlights the potential of these monomers in creating sustainable and high-performance polymers. rsc.org
Monomer Applications in Polymerization Reactions
Radical Polymerization of Perfluorinated Dioxolane Analogues for High-Performance Polymers
The radical polymerization of perfluorinated dioxolane analogues, particularly perfluoro-2-methylene-1,3-dioxolanes, has yielded a class of amorphous high-performance polymers with a unique combination of properties. acs.orgmdpi.com These materials are noted for their excellent thermal stability, chemical resistance, high glass transition temperatures (Tg), low refractive indices, and exceptional optical transparency from the deep ultraviolet to near-infrared regions. acs.orgresearchgate.net
A new synthetic route has been developed for these monomers, such as perfluoro-2-methylene-4,5-dimethyl-1,3-dioxolane (PMDD), which involves the direct fluorination of hydrocarbon precursors. acs.org The radical polymerization of these monomers can be initiated using perfluoroperoxide initiators, while standard initiators like 2,2'-Azobis(isobutyronitrile) (AIBN) are ineffective in bulk or perfluorinated solvents. acs.orgresearchgate.net
The resulting polymers are completely amorphous, soluble in select fluorinated solvents, and exhibit high thermal stability up to nearly 400 °C. mdpi.comresearchgate.net These characteristics make them promising candidates for specialized applications, including optical fibers, pellicles for photolithography, and antireflective coatings. acs.org Furthermore, these dioxolane-based perfluoropolymers have demonstrated superior gas separation properties for certain gas pairs, positioning them as advanced materials for membrane applications. figshare.comacs.org The properties of polymers derived from different perfluorinated dioxolane monomers are summarized in the table below.
Table 1: Properties of Polymers from Perfluorinated Dioxolane Analogues
| Monomer | Polymer | Glass Transition Temperature (Tg) | Refractive Index (at 632 nm) | Key Features |
|---|---|---|---|---|
| Perfluoro-2-methylene-4,5-dimethyl-1,3-dioxolane (PMDD) | Poly(PMDD) | 155 °C acs.org | 1.3280–1.3570 researchgate.net | High Tg, extraordinary optical transmittance. acs.orgresearchgate.net |
| Perfluoro-3-methylene-2,4-dioxabicyclo[4.3.0]nonane (PMDN) | Poly(PMDN) | 161 °C acs.org | Not specified | Higher Tg than Poly(PMDD). acs.org |
| Perfluoro-2-methylene-4-methyl-1,3-dioxolane (PFMMD) | Poly(PFMMD) | 135 °C (in copolymers) researchgate.net | Not specified | Used to improve film flexibility in copolymers. researchgate.net |
Incorporation into Copolymers to Impart Specific Chemical Characteristics
The incorporation of dioxolane units into copolymers is a strategic approach to modify and enhance the properties of polymeric materials. By copolymerizing functional dioxolane monomers with other monomers, specific chemical characteristics can be introduced, leading to materials with tailored performance for various applications. researchgate.netresearchgate.net
For instance, to improve the flexibility of polymer films derived from perfluorinated dioxolanes, perfluoro(2-methylene-4-methyl-1,3-dioxolane) (PFMMD) has been copolymerized with chlorotrifluoroethylene (B8367) (CTFE). researchgate.net The resulting copolymers are amorphous, soluble in fluorinated solvents, and exhibit glass transition temperatures ranging from 100–135 °C, with thermal stability approaching 400 °C. researchgate.net This demonstrates how copolymerization can balance properties like thermal stability and mechanical flexibility.
Similarly, copolymerization of 1,3,5-trioxane (B122180) with 1,3-dioxolane is a well-established method to enhance the thermal stability of polyoxymethylene (POM). researchgate.net The introduction of the C-C bonds from the dioxolane units into the polyoxymethylene backbone interrupts the unzipping degradation mechanism that is characteristic of POM homopolymers. researchgate.net This incorporation of oxyethylene units derived from 1,3-dioxolane is a critical industrial strategy to produce thermally stable acetal (B89532) resins. researchgate.net
These examples highlight the utility of dioxolane monomers in creating copolymers with precisely controlled properties, blending the characteristics of the constituent monomers to achieve a desired performance profile.
Control over Polymer Architecture and Stereoregularity through Dioxolane Monomers
Dioxolane derivatives have been instrumental in developing advanced initiating systems that provide control over polymer architecture and stereoregularity. rsc.orgwikipedia.org Polymer architecture refers to the arrangement of monomer units and branches along the polymer chain, which significantly influences physical properties like viscosity, solubility, and glass transition temperature. wikipedia.org Stereoregularity, the spatial arrangement of substituents along the polymer backbone, is also a critical factor that dictates material properties such as crystallinity and mechanical strength. researchgate.net
A prominent example involves the use of α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanols (TADDOLs) as chiral ligands in initiating systems for cationic polymerization. rsc.org Specifically, TADDOL ligands combined with titanium tetrachloride (TiCl4) have been shown to effectively control both the stereoregularity and the molecular weight of poly(isobutyl vinyl ether). rsc.org By carefully designing the aryl substituents on the TADDOL ligand, researchers can tune the steric and electronic environment of the catalytic site. This allows for the synthesis of polymers with high isotacticity (m values of 80–90%) and narrow molecular weight distributions, even at moderately low temperatures (0 °C to -78 °C). rsc.org
The dioxolane framework in the TADDOL molecule provides a rigid and well-defined chiral scaffold, which is essential for transferring stereochemical information during the polymerization process. This level of control is crucial for producing polymers with predictable and highly specific properties, opening avenues for the creation of new functional materials. rsc.org The ability to direct the stereochemical outcome of a polymerization by employing a dioxolane-based monomer or ligand underscores the importance of this compound class in sophisticated polymer synthesis.
Spectroscopic and Advanced Analytical Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2,4,5-trimethyl-1,3-dioxolane. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, researchers can map out the complete atomic framework and define the spatial arrangement of its constituent atoms.
One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei within the molecule.
¹H NMR: Proton NMR reveals the number of distinct proton environments and their neighboring protons through chemical shifts and signal splitting (multiplicity). For this compound, ¹H NMR spectra would display signals corresponding to the three methyl groups and the three protons on the dioxolane ring backbone (at positions C2, C4, and C5). The exact chemical shifts and coupling patterns would differ between the cis and trans stereoisomers, allowing for their differentiation.
¹³C NMR: This technique identifies the number of non-equivalent carbon atoms. Depending on the symmetry of the specific isomer, up to six unique carbon signals would be expected for this compound, corresponding to the three methyl carbons and the three carbons of the dioxolane ring. While public databases confirm the existence of ¹³C NMR spectra for this compound, fully assigned datasets are not widely available. nih.govymdb.cacontaminantdb.ca
¹⁹F NMR: While not applicable to the parent hydrocarbon compound, ¹⁹F NMR is crucial for characterizing fluorinated analogues. researchgate.net Studies on compounds like perfluoro-2,4,5-trimethyl-1,3-dioxolane-2-carboxylic acid utilize ¹⁹F NMR to prove the structures of various isomers, demonstrating the technique's power in analyzing fluorinated derivatives. researchgate.netresearchgate.net
Table 1: Expected NMR Environments for this compound
| Atom Type | Structural Position | Expected 1D NMR Signal | Notes |
|---|---|---|---|
| Proton (¹H) | Methyl group at C2 | Singlet or Doublet | Multiplicity depends on coupling to H2. |
| Methyl group at C4 | Doublet | Coupled to the H4 proton. | |
| Methyl group at C5 | Doublet | Coupled to the H5 proton. | |
| Ring Proton at C2 | Quartet or Singlet | Multiplicity depends on coupling to C2-methyl protons. | |
| Ring Proton at C4 | Multiplet | Coupled to H5 and C4-methyl protons. | |
| Ring Proton at C5 | Multiplet | Coupled to H4 and C5-methyl protons. | |
| Carbon (¹³C) | Methyl carbon at C2 | Signal in alkyl region | Shift value provides environmental information. |
| Methyl carbon at C4 | Signal in alkyl region | Shift value provides environmental information. | |
| Methyl carbon at C5 | Signal in alkyl region | Shift value provides environmental information. | |
| Ring Carbon at C2 | Signal in acetal (B89532) region (~95-110 ppm) | Characteristic shift for a carbon bonded to two oxygens. | |
| Ring Carbon at C4 | Signal in ether region (~70-85 ppm) | Shift confirms C-O bond. |
Two-dimensional NMR experiments are essential for resolving the complex structural details of this compound, particularly for assigning specific signals and determining stereochemistry.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. longdom.org A COSY spectrum of this compound would show correlations between the protons on the C4 and C5 positions of the ring, as well as between the ring protons and their adjacent methyl group protons, helping to trace the proton connectivity throughout the molecule. longdom.orgemerypharma.com
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These techniques correlate proton signals with the signals of directly bonded heteronuclei, most commonly ¹³C. emerypharma.comipb.pt An HSQC spectrum would definitively link each proton signal of this compound to its corresponding carbon atom, providing an unambiguous assignment of the carbon skeleton. ipb.pt
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). emerypharma.com This is crucial for connecting molecular fragments, for instance, by showing a correlation from the protons of a methyl group to the adjacent carbon atoms in the dioxolane ring. emerypharma.com
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry (i.e., cis vs. trans isomers), NOESY is the definitive technique. It identifies nuclei that are close to each other in space, regardless of whether they are connected by bonds. longdom.org Cross-peaks in a NOESY spectrum would indicate through-space proximity between specific methyl groups or ring protons, allowing for the assignment of relative configurations at the C4 and C5 stereocenters. researchgate.net This approach has been effectively used to prove the structure of isomers in related perfluorinated dioxolanes. researchgate.netresearchgate.net
Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and structural features through fragmentation analysis.
GC-MS is the method of choice for detecting and quantifying this compound in volatile samples. mdpi.com The gas chromatograph separates the compound from other components in a mixture based on its boiling point and polarity, and the mass spectrometer provides a characteristic mass spectrum for identification. mdpi.com
Research on the volatile organic compounds (VOCs) of fruits like copoazu (Theobroma grandiflorum) has successfully identified isomers of this compound using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. mdpi.compreprints.org In such studies, optimization of GC parameters is critical; for this compound, optimal signal was achieved at an extraction temperature of 40°C. mdpi.compreprints.org The identity of the compound is confirmed by its mass spectrum and its Kovats Retention Index (RI), which is a standardized measure of its elution time on a GC column. nih.govnist.gov The NIST Mass Spectrometry Data Center reports a top m/z peak of 43 in the electron ionization mass spectrum of this compound. nih.gov
Table 2: Kovats Retention Indices for this compound
| Column Type | Index Value | Source |
|---|---|---|
| Standard non-polar | 710.8, 714.4 | NIST Mass Spectrometry Data Center nih.gov |
| Semi-standard non-polar | 710, 735, 739, 745, 752 | NIST Mass Spectrometry Data Center nih.govnist.gov |
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass, which can be used to determine its elemental composition. For this compound, the molecular formula is C₆H₁₂O₂. HRMS can confirm this formula by measuring the monoisotopic mass with high precision, which is calculated to be 116.083729621 Da. nih.gov This technique is particularly valuable for distinguishing between compounds that have the same nominal mass but different elemental formulas. In studies of related dioxolanes where NMR data was scarce, GC/HR-MS was instrumental in determining the atomic composition of key fragment ions, thereby confirming the proposed molecular structure. acs.org
Infrared (IR) and UV-Visible Spectroscopy for Functional Group Identification and Electronic Structure Analysis
Vibrational and electronic spectroscopies provide complementary information about the functional groups and electronic properties of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. mdpi.com The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its key functional groups. These include:
C-H stretching: Strong absorptions in the 2850–3000 cm⁻¹ region from the methyl and methine C-H bonds. libretexts.org
C-H bending: Absorptions in the 1350–1470 cm⁻¹ range. libretexts.org
C-O stretching: Strong, characteristic bands in the 1000–1300 cm⁻¹ region, which are indicative of the acetal (C-O-C-O-C) functional group. libretexts.org
UV-Visible Spectroscopy: UV-Visible spectroscopy detects electronic transitions, which typically require the presence of chromophores such as conjugated π-systems. gdckulgam.edu.inmsu.edu this compound is a saturated aliphatic acetal that lacks any conjugated double bonds or other chromophores that absorb light in the near-UV or visible wavelength range (200–800 nm). davuniversity.org Therefore, it is not expected to show any significant absorption in a standard UV-Vis spectrum.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (4S,5S)-2,2,4-Triethyl-5-methyl-1,3-dioxolane |
| Perfluoro-2,4,5-trimethyl-1,3-dioxolane-2-carboxylic acid |
| Acetaldehyde (B116499) |
| 2,3-Butanediol (B46004) |
Chromatographic Methods for Separation, Purity Assessment, and Isomer Analysis
Chromatography is the cornerstone for the analytical study of this compound. Its application is essential for separating the compound's isomers and quantifying its presence in various samples, from alcoholic beverages to fruits. foodb.camdpi.com
Given its volatile nature, Gas Chromatography (GC) is the predominant analytical technique for the study of this compound. nist.govnih.gov GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), provides the necessary resolution and sensitivity to detect and quantify this compound, even at low concentrations. researchgate.net
Research has demonstrated the use of GC for analyzing the volatilome of various food products where this compound is a key aroma compound. For instance, in the analysis of the fruit Theobroma grandiflorum (copoazu), GC-MS was used to separate and identify isomers of this compound. mdpi.com The typical setup involves a capillary column, such as one with a 5% Phenyl/95% Dimethylpolysiloxane stationary phase, which is effective for separating a wide range of volatile organic compounds (VOCs). researchgate.net Similarly, GC-MS analysis of sake has identified this compound as a component of its aroma profile. shimadzu.com
The separation of the diastereomers (cis and trans isomers) of dioxolanes is readily achievable with GC. acs.org The choice of GC column polarity is critical for achieving separation, with retention indices varying significantly between polar and non-polar columns. nist.govnih.gov For example, a related dioxolane compound, 2,2,4-triethyl-5-methyl-1,3-dioxolane, showed good resolution of its diastereomers on both CP-Sil 5 (non-polar) and FFAP (polar) columns. acs.org
Table 1: Example GC Conditions for Volatile Compound Analysis Including this compound
| Parameter | Condition | Source |
| System | Gas Chromatograph Mass Spectrometer (GC-MS) | shimadzu.com |
| Column | 5% Phenyl/95% Dimethylpolysiloxane (30 m x 0.25 mm x 0.25 µm) | researchgate.net |
| Injection Mode | Splitless | researchgate.net |
| Headspace Sampler | HS-20 with Tenax GR Trap Tube | shimadzu.com |
| Headspace Oven Temp. | 70 °C | shimadzu.com |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | researchgate.netshimadzu.com |
High-Performance Liquid Chromatography (HPLC) for Non-Volatile and Chiral Separations
While GC is the method of choice for analyzing volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) serves specialized roles, particularly in preparative separations and chiral analysis. Though less common for this specific compound due to its volatility, HPLC can be employed to isolate different odorants from a complex mixture, as demonstrated in studies of wine oxidation where HPLC was used as a fractionation step before GC-olfactometry. researchgate.net
The primary application for HPLC in the context of dioxolanes is the separation of enantiomers (chiral separation). This requires the use of a Chiral Stationary Phase (CSP). Research on other chiral 1,3-dioxolanes has successfully used polysaccharide-based CSPs, such as Chiralcel OD, to determine enantiomeric excess (ee). researchgate.net These separations are crucial in fields like pharmaceutical development, where enantiomers can have different biological activities. chrom-china.com For new dioxolane derivatives, ee values have been determined by chiral HPLC, demonstrating its utility in stereoselective synthesis. researchgate.net The development of immobilized polysaccharide-derived CSPs, like CHIRALPAK® IA and IB, has broadened the range of solvents that can be used, enhancing selectivity profiles for chiral separations. hplc.euphenomenex.com
Table 2: General Parameters for Chiral HPLC Separation of Dioxolane Analogues
| Parameter | Description | Source |
| Technique | Chiral High-Performance Liquid Chromatography (HPLC) | researchgate.net |
| Stationary Phase | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralcel OD, CHIRALPAK IA/IB) | researchgate.nethplc.eu |
| Mobile Phase | Normal Phase (e.g., hexane/isopropanol) or Reversed Phase depending on CSP and analyte | phenomenex.com |
| Detector | UV or other suitable detector | mdpi.com |
| Application | Determination of enantiomeric excess (ee) and separation of enantiomers | researchgate.net |
Solid Phase Extraction (SPE) in Sample Preparation for Enhanced Analytical Resolution
Solid Phase Extraction (SPE) is a critical sample preparation technique used to clean up and concentrate analytes from complex matrices prior to chromatographic analysis. sigmaaldrich.com For a compound like this compound, which is often found in foods and beverages, SPE is essential for removing interferences such as sugars, acids, and other matrix components that could compromise the GC or HPLC analysis. foodb.camdpi.com
The process involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while interferences are washed away. The purified analyte is then eluted with a small volume of a suitable solvent. sigmaaldrich.com A variation of this technique, Headspace Solid-Phase Microextraction (HS-SPME), is particularly well-suited for volatile compounds. mdpi.com In HS-SPME, a fiber coated with an extraction phase is exposed to the headspace above a sample, where it adsorbs volatile analytes. researchgate.net This solvent-free method integrates extraction and concentration, enhancing sensitivity and selectivity. mdpi.com
In a study on Theobroma grandiflorum, HS-SPME conditions for this compound were optimized, finding that an extraction time of 15 minutes at 40 °C yielded the best results. mdpi.com For general SPE, polymeric phases with both hydrophilic and lipophilic properties, such as Supel™ Swift HLB, are effective for extracting a broad range of compounds from aqueous samples. sigmaaldrich.com
Table 3: Generalized Solid Phase Extraction (SPE) Workflow
| Step | Description | Source |
| 1. Conditioning | The sorbent is washed with a solvent to activate the stationary phase. | lcms.cz |
| 2. Sample Loading | The sample is passed through the SPE cartridge, and the analyte adsorbs to the sorbent. | lcms.cz |
| 3. Washing | A specific solvent is used to rinse the cartridge, removing interfering compounds. | lcms.cz |
| 4. Elution | A different solvent is used to desorb the analyte from the sorbent for collection. | lcms.cz |
Theoretical and Computational Studies of 2,4,5 Trimethyl 1,3 Dioxolane
Molecular Structure and Conformational Analysis
The structure and conformational preferences of 2,4,5-trimethyl-1,3-dioxolane are dictated by the interplay of steric and electronic effects within its five-membered ring.
Quantum Chemical Calculations for Ground State Geometries and Electronic Structure
Quantum chemical calculations are essential for determining the most stable three-dimensional arrangement of atoms in the this compound molecule, known as its ground state geometry. While specific calculations for this exact molecule are not extensively detailed in the provided search results, the principles of such calculations for similar 1,3-dioxolane (B20135) systems are well-established.
Typically, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (B3LYP) with various basis sets (e.g., 6-31G*) are employed to optimize the molecular geometry and calculate electronic properties. researchgate.net For instance, calculations on the related 2-methyl-1,3-dioxolane (B1212220) suggest an envelope conformation where the C2 atom is out of the plane of the other ring atoms. modgraph.co.uk The substitution of methyl groups at the C4 and C5 positions in this compound would introduce additional steric interactions that influence the final geometry. These calculations also provide information on bond lengths, bond angles, and dihedral angles that define the molecule's shape.
Investigation of Conformational Isomerism and Corresponding Energy Landscapes
The 1,3-dioxolane ring is not planar and can adopt various conformations. For this compound, the presence of three methyl substituents leads to a number of possible stereoisomers and conformational isomers. The relative energies of these different arrangements determine the conformational landscape of the molecule.
Computational studies on analogous systems, such as 2-substituted-1,3-dioxolanes, reveal that the ring can exist in envelope and twist conformations. modgraph.co.ukcdnsciencepub.com The substituents can be in either axial or equatorial-like positions, leading to different energy levels. The investigation of the conformational isomerism of this compound would involve calculating the potential energy surface by systematically changing key dihedral angles and optimizing the geometry at each point. This process identifies the low-energy conformers (local minima) and the transition states that connect them. For example, in related cyclic ethers, low-temperature NMR studies combined with theoretical models have been used to determine the free energy difference between equatorial and axial conformers. modgraph.co.uk
Reaction Pathway Modeling and Elucidation of Reaction Mechanisms
Computational chemistry is a powerful tool for studying the mechanisms of chemical reactions involving this compound.
Transition State Analysis and Activation Energy Calculations
Understanding how this compound participates in chemical reactions requires the identification of transition states—the highest energy points along a reaction pathway. Quantum chemical calculations can locate these transition state structures and determine their energies. The difference in energy between the reactants and the transition state is the activation energy, a critical factor in determining the reaction rate.
For example, studies on the fragmentation of the related 2-carbena-1,3-dioxolane have utilized methods like CASSCF and CASPT2 to locate the transition state for its decomposition into ethylene (B1197577) and carbon dioxide. researchgate.net These calculations revealed a concerted pathway with a specific energy barrier. researchgate.net Similar computational approaches could be applied to model reactions of this compound, such as hydrolysis or ring-opening reactions, to elucidate the step-by-step mechanism and calculate the associated activation energies.
Thermochemical and Kinetic Studies of Relevant Chemical Transformations
Beyond activation energies, computational methods can provide a wealth of thermochemical data for reactions involving this compound. This includes calculating the enthalpy, entropy, and Gibbs free energy of reaction. These values indicate whether a reaction is exothermic or endothermic and whether it is spontaneous under certain conditions.
By combining the calculated thermochemical properties and activation energies, it is possible to model the kinetics of chemical transformations. For instance, Rice-Ramsperger-Kassel-Marcus (RRKM) theory can be used with ab initio calculated data to determine energy-dependent rate constants for different isomerization and dissociation processes. researchgate.net This allows for a detailed theoretical understanding of the reaction dynamics.
Stereochemical Predictions and Computational Approaches to Stereoselectivity
The presence of chiral centers at positions 2, 4, and 5 of the this compound ring means that stereoisomerism is a key feature of this molecule. Computational methods can be used to predict the relative stabilities of different stereoisomers and to understand the factors that control stereoselectivity in reactions that form or consume this compound.
By calculating the energies of the various diastereomers and enantiomers, it is possible to predict which isomers will be thermodynamically favored. Furthermore, by modeling the transition states for reactions leading to different stereoisomeric products, the kinetic outcome of a reaction can be predicted. The analysis of the transition state structures can reveal the specific non-covalent interactions (e.g., steric hindrance, hydrogen bonding) that are responsible for favoring the formation of one stereoisomer over another. While direct computational studies on the stereoselectivity of this compound were not found in the search results, the methodologies are well-established in the study of other chiral molecules.
Environmental Chemical Pathways and Degradation Mechanisms Academic Perspective
Biotic Transformation Pathways within Controlled Biochemical Systems (e.g., Mechanistic Microbial Degradation)
Information regarding the specific microbial degradation pathways for 2,4,5-trimethyl-1,3-dioxolane is very limited in scientific literature. However, general principles of microbial metabolism of related compounds can provide some context.
Enzymatic cleavage of acetal (B89532) bonds is a known biochemical reaction. Some microorganisms possess enzymes capable of hydrolyzing acetal linkages as part of their metabolic processes (Phase 1 metabolism), which could potentially lead to the breakdown of the dioxolane ring. semanticscholar.org If such a pathway exists for this compound, it would likely involve hydrolase enzymes that catalyze the cleavage of the C-O bonds, regenerating the constituent aldehyde and diol, similar to abiotic hydrolysis. These resulting compounds, acetaldehyde (B116499) and 2,3-butanediol (B46004), are common metabolites that can be readily assimilated into the central metabolism of many microorganisms.
Despite this theoretical possibility, no studies have been identified that isolate specific microorganisms capable of using this compound as a growth substrate or that elucidate the specific enzymes and genes involved in its biotic transformation. Therefore, its persistence and transformation pathways in microbially active environments remain an area requiring further investigation.
Metabolomic Investigations and Formation within Biological Systems (e.g., as Secondary Metabolites)
While its degradation is not well-documented, the formation of this compound in biological systems has been clearly established through metabolomic studies. It is recognized as a secondary metabolite, particularly associated with yeast fermentation. nih.govhmdb.ca A secondary metabolite is an organic compound that is not directly involved in the normal growth, development, or reproduction of an organism. hmdb.ca
The compound has been identified as a volatile component in several fermentation processes:
Wine Fermentation: It is produced by the yeast Saccharomyces cerevisiae. nih.govymdb.ca One study monitoring volatile compounds during the fermentation of high-sugar grape must detected this compound as a product of both Saccharomyces cerevisiae and Lachancea thermotolerans strains. nih.gov
Cocoa Fermentation: The compound has also been found during the fermentation of Criollo cocoa beans, with its presence attributed to the activity of S. cerevisiae. researchgate.net
Engineered Yeast Systems: In a systems biology investigation of an engineered S. cerevisiae strain designed for low-ethanol wine production, metabolomic analysis identified this compound and acetaldehyde as the primary off-flavor by-products. core.ac.uk
The formation pathway is believed to be the acid-catalyzed condensation of two common yeast metabolites: 2,3-butanediol and acetaldehyde . In this reaction, the two hydroxyl groups of 2,3-butanediol react with the carbonyl group of acetaldehyde to form the stable five-membered cyclic acetal ring of this compound. This type of condensation to form dioxolanes from diols and carbonyls is a well-established chemical synthesis route and is a plausible mechanism for its formation as a byproduct in the acidic environment of fermentation. mdpi.com
Table 2: Identification of this compound as a Biological Metabolite This interactive table details the biological systems and organisms where this compound has been identified.
| Biological System | Organism(s) | Finding | Reference |
| Yeast Metabolome | Saccharomyces cerevisiae | Identified as a known metabolite. | nih.govymdb.ca |
| Wine Fermentation | Saccharomyces cerevisiae, Lachancea thermotolerans | Detected as a volatile fermentation product. | nih.gov |
| Low-Ethanol Wine Fermentation | Engineered Saccharomyces cerevisiae | Identified as a main off-flavor metabolite via metabolomics. | core.ac.uk |
| Cocoa Bean Fermentation | Saccharomyces cerevisiae | Detected as a volatile compound produced during fermentation. | researchgate.net |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,4,5-Trimethyl-1,3-dioxolane in a laboratory setting?
- Methodology : Acid-catalyzed cyclization of vicinal diols with ketones or aldehydes is a common approach. For example, reacting 2,3-butanediol with acetone under acidic conditions (e.g., H₂SO₄) forms the dioxolane ring via ketalization. Purification typically involves fractional distillation due to the compound’s boiling point (116.1°C at 760 mmHg) and density (0.888 g/cm³) .
- Key Considerations : Monitor reaction progress using gas chromatography (GC) to avoid byproducts like unreacted diols or oligomers. Ensure anhydrous conditions to prevent hydrolysis of the dioxolane ring .
Q. How can the stereochemical configuration of this compound be resolved experimentally?
- Methodology : Use chiral column chromatography or crystallization with chiral resolving agents. Nuclear magnetic resonance (NMR) analysis, particularly ¹³C NMR, can distinguish stereoisomers by comparing chemical shifts of methyl groups (δ 15–25 ppm). X-ray crystallography is definitive but requires high-purity crystals .
- Data Interpretation : Computational tools like DFT (Density Functional Theory) can predict stereoelectronic effects, but experimental validation is critical for chiral centers at C2 and C4 .
Q. What analytical techniques are optimal for quantifying this compound in complex matrices (e.g., biological or environmental samples)?
- Methodology : Headspace GC-MS or liquid-liquid extraction followed by HPLC-UV/Vis detection. The compound’s low polarity (XLogP = 1.1) favors separation on C18 columns. For trace analysis, derivatization with silylating agents enhances sensitivity .
- Validation : Spike-and-recovery experiments in relevant matrices (e.g., fermented coffee pulp) confirm method accuracy, as the compound is a volatile marker in fermentation processes .
Advanced Research Questions
Q. How does this compound influence solvation dynamics in energy storage applications (e.g., zinc-ion batteries)?
- Methodology : Investigate its role as a co-solvent in aqueous electrolytes using electrochemical impedance spectroscopy (EIS) and molecular dynamics simulations. Studies on similar 1,3-dioxolane derivatives show altered Zn²⁺ solvation shells, suppressing hydrogen evolution and improving ionic conductivity .
- Data Contradictions : While ethers like 1,3-dioxolane enhance stability, their oxidative degradation at high voltages (~1.8 V vs. Zn/Zn²⁺) requires additive optimization (e.g., fluorinated salts) .
Q. What mechanistic pathways govern the thermal decomposition of this compound under oxidative conditions?
- Methodology : Conduct thermogravimetric analysis (TGA) coupled with FTIR to identify decomposition products (e.g., formaldehyde, acetone). Kinetic studies using Arrhenius plots reveal activation energies for radical-initiated pathways (e.g., C-O bond cleavage) .
- Contradictions : Earlier studies on 1,3-dioxolane derivatives suggest competing pathways (homolytic vs. heterolytic cleavage), depending on substituent electron-donating/withdrawing effects .
Q. Can computational models predict the biological interactions of this compound with enzyme targets (e.g., cytochrome P450)?
- Methodology : Perform molecular docking (AutoDock Vina) and MD simulations using crystal structures of CYP450 isoforms. ADMET predictors (e.g., admetSAR) estimate bioavailability and toxicity. Validate with in vitro assays (e.g., hepatic microsomal stability) .
- Limitations : The compound’s low hydrogen-bond acceptor count (2) may limit protein binding, necessitating structural analogs for enhanced activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
